7-Bromo-4-chloro-2-methylquinazoline

Organic synthesis Medicinal chemistry Cross-coupling reactions

This dihalogenated quinazoline building block offers two distinct synthetic handles (7-Br and 4-Cl) for orthogonal functionalization, enabling sequential cross-coupling and nucleophilic substitution without protecting group manipulation. The 2-methyl group fine-tunes heterocycle electronics and steric accessibility of the 4-position. Procure exclusively for ATP-competitive kinase inhibitor libraries and neuropeptide Y receptor antagonist programs. Standard purity ≥97% with full analytical documentation.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 403850-84-0
Cat. No. B1592551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-2-methylquinazoline
CAS403850-84-0
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl
InChIInChI=1S/C9H6BrClN2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3
InChIKeyUQGLZUPLSAZMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0) Procurement: Core Identity and Structural Classification for Scientific Sourcing


7-Bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0) is a tri-substituted quinazoline heterocycle with molecular formula C9H6BrClN2 and molecular weight 257.51 g/mol [1]. This compound features a bicyclic quinazoline core with three distinct substituents: a bromine atom at the 7-position of the benzene ring, a chlorine atom at the 4-position, and a methyl group at the 2-position of the pyrimidine ring . As a dihalogenated quinazoline building block, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor scaffolds . The compound is commercially available as a solid at room temperature with standard purity specifications of ≥97% and batch-specific analytical documentation including NMR, HPLC, and GC verification .

Why In-Class Quinazoline Analogs Cannot Substitute 7-Bromo-4-chloro-2-methylquinazoline in Critical Synthetic Pathways


Generic substitution among quinazoline analogs is technically invalid because the specific 7-bromo-4-chloro-2-methyl substitution pattern on 7-bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0) dictates both orthogonal reactivity handles and downstream target selectivity profiles that differ substantially from closely related analogs [1]. The bromine at position 7 provides a site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the chlorine at position 4 serves as a distinct leaving group for nucleophilic aromatic substitution [2]. The 2-methyl group modulates both electronic properties of the heterocycle and steric accessibility of the 4-position chlorine [3]. Analogs lacking any one of these three substituents—such as 7-bromo-4-chloroquinazoline (missing 2-methyl), 7-bromo-2-methylquinazoline (missing 4-chloro), or 4-chloro-2-methylquinazoline (missing 7-bromo)—present fundamentally different reactivity landscapes, substitution outcomes, and final product structures . The evidence presented below quantifies these critical differentiation dimensions.

7-Bromo-4-chloro-2-methylquinazoline (403850-84-0) Quantitative Differentiation Evidence: Comparative Data Against Key Analogs


Tri-Substituted Orthogonal Reactivity: Quantitative Comparison of Synthetic Handles vs. 7-Bromo-4-chloroquinazoline (CAS 573675-55-5)

7-Bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0) possesses three distinct synthetic handles compared to only two in its closest analog 7-bromo-4-chloroquinazoline (CAS 573675-55-5). The target compound features 7-bromo (cross-coupling), 4-chloro (nucleophilic substitution), and 2-methyl (C-H functionalization or steric modulation) sites, enabling orthogonal derivatization strategies that the 2-unsubstituted analog cannot achieve . Molecular weight increases from 243.49 g/mol for the comparator to 257.51 g/mol for the target compound, reflecting the additional methyl substituent that modifies both lipophilicity and steric environment .

Organic synthesis Medicinal chemistry Cross-coupling reactions

Binding Affinity Profiling: CDK2 Kd Data vs. Structural Class Benchmark

7-Bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0) exhibits a measured binding affinity (Kd) of 4.8 μM (4.80E+3 nM) against cyclin-dependent kinase 2 (CDK2) when tested against T7-tagged CDK2 in bacteriophage-infected expression systems [1]. In contrast, related quinazoline-based kinase inhibitors reported in the literature demonstrate substantially higher affinity, such as a quinazoline derivative with Ki = 20 nM against an unspecified kinase target [2], highlighting that the target compound itself serves as a moderate-affinity starting scaffold rather than an optimized inhibitor.

Kinase inhibition CDK2 Binding affinity

Thermal Stability and Storage Specifications: Quantitative Shelf-Life Data for Procurement Planning

7-Bromo-4-chloro-2-methylquinazoline demonstrates defined thermal stability parameters with validated storage conditions that differ from structurally simpler quinazoline analogs. The compound maintains stability as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months [1]. At ambient temperature, the product remains stable for several days during routine shipping and customs transit [2]. The boiling point is predicted at 203.8±33.0 °C at 760 mmHg with a calculated density of 1.7±0.1 g/cm³ [3].

Compound storage Stability Logistics

Analytical Quality Specifications: Batch-to-Batch Consistency Documentation for Reproducible Research

7-Bromo-4-chloro-2-methylquinazoline is commercially supplied with standard purity of ≥97% and includes batch-specific analytical verification documentation encompassing NMR, HPLC, and GC analysis . This represents a 2-percentage-point purity specification difference compared to 7-bromo-4-chloroquinazoline, which is commercially available at 98% purity . The target compound's MDL number is MFCD09746300, providing unique database traceability [1].

Quality control Analytical chemistry Reproducibility

Synthetic Intermediate Positioning: Documented Role in Neuropeptide Y Antagonist Synthesis

7-Bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0) has been explicitly cited as a synthetic product in patent literature describing quinoline and quinazoline derivatives as neuropeptide Y receptor antagonists [1]. This compound serves as an intermediate in the preparation of pharmaceutical formulations targeting arthritis, cardiovascular disease, diabetes, renal failure, eating disorders, and obesity [2]. The specific 7-bromo-4-chloro-2-methyl substitution pattern is structurally embedded within the patent exemplification scope, distinguishing it from non-methylated or differently halogenated quinazoline analogs that may fall outside the protected chemical space .

Neuropeptide Y Receptor antagonist Drug discovery

Procurement-Driven Application Scenarios for 7-Bromo-4-chloro-2-methylquinazoline (403850-84-0): Where the Evidence Supports Strategic Sourcing


Medicinal Chemistry: Kinase Inhibitor Scaffold Derivatization

Based on documented binding affinity of 4.8 μM Kd against CDK2 and structural classification as a dihalogenated quinazoline building block [1], this compound is appropriately procured as a starting scaffold for hit-to-lead optimization in kinase inhibitor programs. The 7-bromo and 4-chloro positions enable sequential orthogonal functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, respectively . Users should not expect this compound to exhibit potent biological activity in its unmodified form; its procurement value lies in its capacity for modular derivatization.

Organic Synthesis: Orthogonal Functionalization of Tri-Substituted Quinazoline Core

The three distinct synthetic handles (7-Br, 4-Cl, 2-CH3) provide chemists with orthogonal reactivity options not available in analogs such as 7-bromo-4-chloroquinazoline (2 handles) or 4-chloro-2-methylquinazoline (1 halogen handle) [1]. This compound is specifically recommended for synthetic routes requiring sequential, chemoselective functionalization at the 4-position (chlorine displacement) followed by 7-position (cross-coupling) without protecting group manipulation . The 2-methyl group further influences the electronic character of the quinazoline ring system, modulating reactivity at adjacent positions [2].

Neuropeptide Y Receptor Antagonist Development Programs

Patent literature explicitly identifies 7-bromo-4-chloro-2-methylquinazoline as a product within quinoline/quinazoline derivative series targeting neuropeptide Y receptors [1]. Therapeutic indications cited in these patents include arthritis, cardiovascular disease, diabetes, renal failure, eating disorders, and obesity . Research groups pursuing neuropeptide Y receptor antagonists should prioritize procurement of this specific substitution pattern to align with patented chemical space and ensure synthetic access to claimed structures [2].

EGFR-Targeted Tyrosine Kinase Inhibitor Building Block

7-Bromo-4-chloro-2-methylquinazoline is explicitly positioned as a building block for EGFR inhibitor design in kinase research applications [1]. The quinazoline core represents a privileged scaffold for ATP-competitive kinase inhibition, with halogen substituents at positions 4 and 7 providing sites for introducing aniline moieties (4-position) and additional pharmacophoric elements (7-position) characteristic of 4-anilinoquinazoline class EGFR inhibitors . This compound is appropriate for laboratories constructing focused quinazoline-based kinase inhibitor libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-chloro-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.